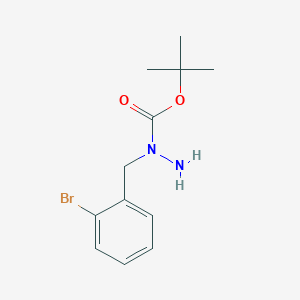

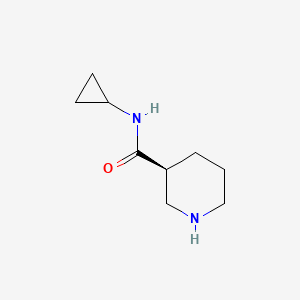

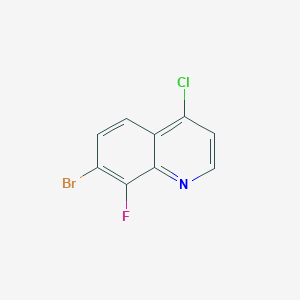

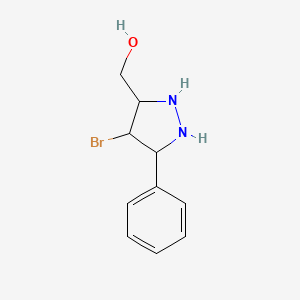

(3S)-N-cyclopropylpiperidine-3-carboxamide

Übersicht

Beschreibung

This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a detailed analysis of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Melatonin Receptor Ligands

(3S)-N-cyclopropylpiperidine-3-carboxamide derivatives have been explored in the design and synthesis of novel melatonin receptor ligands. Specifically, compounds with variations in this structure exhibit functionality at rat MT(1) and MT(2) receptors, which are significant in sleep regulation and circadian rhythms. These compounds, such as 11f and 18b, have shown properties comparable to ramelteon, a known melatonin receptor agonist (Li et al., 2011).

Theoretical Analysis of Cyclopropane Derivatives

The structural and conformational characteristics of cyclopropane derivatives, akin to (3S)-N-cyclopropylpiperidine-3-carboxamide, have been theoretically analyzed. This research offers insights into the conformational preferences of these compounds, contributing to a better understanding of their chemical behavior and potential applications (Casanovas et al., 2003).

Synthesis of Lavendamycin Analogues

N-propargylindole-2-carboxamides, structurally related to (3S)-N-cyclopropylpiperidine-3-carboxamide, have been used in gold-catalyzed cycloisomerization. This process is pivotal in synthesizing lavendamycin analogues, a group of compounds known for their potential anticancer properties (England & Padwa, 2008).

Enantiopure D-α-Amino Acids Production

Research on enantiopure trans-3-arylaziridine-2-carboxamides, related to (3S)-N-cyclopropylpiperidine-3-carboxamide, has been conducted to produce enantiopure, unnatural D-α-amino acids. This work is significant in the field of asymmetric synthesis and the production of chiral building blocks for pharmaceuticals (Morán-Ramallal et al., 2010).

Biological Screening of Cyanopyridine Derivatives

Studies involving cyanopyridine derivatives structurally related to (3S)-N-cyclopropylpiperidine-3-carboxamide have revealed their significant biological and therapeutic activities. These compounds have applications in pharmaceuticals and agriculture (Akbari, 2018).

Rhodium-Catalyzed C3-H Acylmethylation

Research on [2,2'-bipyridine]-6-carboxamides, similar to (3S)-N-cyclopropylpiperidine-3-carboxamide, has led to the development of rhodium(III)-catalyzed C-H acylmethylation. This methodology is significant in organic synthesis, particularly in functionalizing molecules for potential pharmaceutical applications (Yu et al., 2019).

Safety And Hazards

This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions for the compound. This could include potential applications, areas where further research is needed, and any unanswered questions about the compound.

Eigenschaften

IUPAC Name |

(3S)-N-cyclopropylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHRLNYITUXPD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N-cyclopropylpiperidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)

![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)

![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)

![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)

![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)